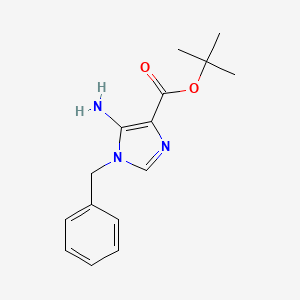![molecular formula C10H11N3O2 B2494057 Ácido 2,3,5-trimetil-3H-imidazo[4,5-b]piridina-7-carboxílico CAS No. 1253038-90-2](/img/structure/B2494057.png)
Ácido 2,3,5-trimetil-3H-imidazo[4,5-b]piridina-7-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, and central nervous system disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
Target of Action
Imidazopyridines, a group of compounds to which this compound belongs, are known to play a crucial role in numerous disease conditions . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
Imidazopyridines, in general, are known to be gaba a receptor positive allosteric modulators . This suggests that they may enhance the effect of GABA, a neurotransmitter, on the GABA A receptor, thereby influencing neuronal activity.
Biochemical Pathways
Imidazopyridines have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . For example, IKK-ɛ and TBK1, which are part of the NF-kappaB signaling pathway, activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .
Result of Action
Imidazopyridines are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- typically involves the use of palladium-catalyzed amide coupling reactions. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with simple primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity through optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomer with similar biological activities.
Imidazo[1,5-a]pyridine: Known for its use in sedative and hypnotic drugs.
Imidazo[1,2-a]pyridine: Utilized in the synthesis of various pharmaceuticals
Uniqueness
3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and reactivity, making it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2,3,5-trimethylimidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-4-7(10(14)15)8-9(11-5)13(3)6(2)12-8/h4H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEXRRRSMJBGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N(C(=N2)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

![3-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-(4-fluorophenyl)urea](/img/structure/B2493986.png)


![N-cycloheptyl-N-[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)


![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2493993.png)
![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
